molecular formula C18H24N4O B5629303 N-[3-(1H-imidazol-2-yl)propyl]-3-piperidin-3-ylbenzamide

N-[3-(1H-imidazol-2-yl)propyl]-3-piperidin-3-ylbenzamide

Cat. No. B5629303
M. Wt: 312.4 g/mol
InChI Key: MWMPIJVQWSBPSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1H-imidazol-2-yl)propyl]-3-piperidin-3-ylbenzamide belongs to a class of compounds that exhibit a wide range of biological activities. The structural components, such as the imidazole and piperidine rings, are common in molecules with significant pharmacological properties.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step chemical reactions, starting from basic building blocks like imidazoles and piperidines. For example, novel 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives have been prepared, showcasing the synthesis process of related structures (Trabanco et al., 2007).

Molecular Structure Analysis

The molecular structure of related compounds is characterized using techniques such as X-ray crystallography. For instance, the crystal structure of N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine provides insight into the arrangement of atoms and the spatial configuration of molecules with similar frameworks (Yıldırım et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions with biological targets, leading to pharmacological effects. The study of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, for example, reports on their affinity for opioid receptors, indicating potential bioactive properties (Trabanco et al., 2007).

Physical Properties Analysis

Physical properties, including solubility, melting point, and stability, are crucial for understanding the behavior of chemical compounds under various conditions. While specific data on N-[3-(1H-imidazol-2-yl)propyl]-3-piperidin-3-ylbenzamide was not found, such properties are typically investigated through experimental methods.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity with other chemical entities, define the compound's interactions. Research on similar compounds, like the synthesis and study of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, offers insights into the chemical behavior of molecules with comparable structures (Trabanco et al., 2007).

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on their specific structure and the biological target they interact with. For example, some imidazole derivatives have been found to inhibit certain enzymes .

Future Directions

The future directions in the field of imidazole derivatives are promising. They have become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

properties

IUPAC Name

N-[3-(1H-imidazol-2-yl)propyl]-3-piperidin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c23-18(22-9-3-7-17-20-10-11-21-17)15-5-1-4-14(12-15)16-6-2-8-19-13-16/h1,4-5,10-12,16,19H,2-3,6-9,13H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMPIJVQWSBPSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC(=CC=C2)C(=O)NCCCC3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1H-imidazol-2-yl)propyl]-3-piperidin-3-ylbenzamide

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